rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one
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Overview
Description
rac-(1R,2R,4R)-2-bromobicyclo[221]heptan-7-one is a bicyclic compound with a bromine atom attached to the second carbon and a ketone group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one typically involves the bromination of bicyclo[2.2.1]heptan-7-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions .
Industrial Production Methods
While specific industrial production methods for rac-(1R,2R,4R)-2-bromobicyclo[22This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds and functional groups. In reduction reactions, the ketone group is reduced to an alcohol, altering the compound’s reactivity and properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one can be compared with other similar compounds, such as:
rac-(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-7-one: Similar structure but with an amino group instead of a bromine atom.
rac-(1R,2R,4R)-2-hydroxybicyclo[2.2.1]heptan-7-one: Similar structure but with a hydroxyl group instead of a bromine atom.
rac-(1R,2R,4R)-2-chlorobicyclo[2.2.1]heptan-7-one: Similar structure but with a chlorine atom instead of a bromine atom.
These compounds share similar structural features but differ in their reactivity and applications due to the different functional groups attached to the bicyclic framework.
Properties
Molecular Formula |
C7H9BrO |
---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one |
InChI |
InChI=1S/C7H9BrO/c8-6-3-4-1-2-5(6)7(4)9/h4-6H,1-3H2/t4-,5+,6-/m1/s1 |
InChI Key |
PLNFCDROQLZBCB-NGJCXOISSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1C2=O)Br |
Canonical SMILES |
C1CC2C(CC1C2=O)Br |
Origin of Product |
United States |
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